N-(3,5-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
Description
Synthesis Analysis
The synthesis of tricyclic compounds often involves multistep reactions starting from readily available precursors. For example, a five-step synthesis from cis-bicyclo[3.3.0]octane-3,7-diones to dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate and its derivatives highlights the complexity of accessing the tricyclo[3.3.0.03,7]octane skeleton, a close relative to the queried compound (Camps et al., 1988). Alternative synthesis routes also exist, providing different symmetrical and functionalized tricyclic compounds (Ayats et al., 2003).
Molecular Structure Analysis
The molecular structure of tricyclic compounds, including their stereochemistry and conformation, can be elucidated through techniques such as X-ray crystallography. Studies have detailed the crystal structures of various tricyclic derivatives, revealing intricate details about their molecular configurations and intermolecular interactions (Guo et al., 2015).
Chemical Reactions and Properties
Tricyclic compounds participate in a range of chemical reactions, demonstrating diverse reactivity profiles. For example, tricyclo[3.3.0.03,7]oct-1(5)-ene undergoes chemical trapping and dimerization, showcasing its potential for further synthetic transformations (Camps et al., 1996).
Physical Properties Analysis
The physical properties of tricyclic compounds, such as solubility, melting points, and crystallinity, are crucial for their practical applications. For instance, soluble and colorless polyimides derived from tricyclic dianhydrides exhibit remarkable thermal stability and mechanical strength, underscoring the importance of physical property analysis in material science applications (Matsumoto & Kurosaki, 1997).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are essential for understanding the versatility of tricyclic compounds. Studies have explored the acid cleavage reactions, cycloadditions, and other transformations specific to tricyclic frameworks, highlighting their chemical robustness and potential for generating complex molecular architectures (Fenton & Gilbert, 1989).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-9-5-10(2)7-13(6-9)18-17(19)16-14-11-3-4-12(8-11)15(14)16/h5-7,11-12,14-16H,3-4,8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKFJWHZOJMBQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C3C2C4CCC3C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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